Cas no 2006286-95-7 ((R)-3-Phenyl-2-(1-pyrrolidinyl)propanoicAcid)

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic acid is a chiral carboxylic acid derivative featuring a phenyl group and a pyrrolidine moiety. Its stereospecific structure makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for the development of bioactive compounds and enantioselective catalysts. The compound's rigid framework and functional groups allow for versatile reactivity, enabling applications in peptidomimetics and ligand design. High purity grades ensure reproducibility in synthetic routes, while its well-defined stereochemistry supports studies in chiral resolution and molecular recognition. Suitable for use under controlled conditions, it serves as a key building block in medicinal chemistry and fine chemical synthesis.
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoicAcid structure
2006286-95-7 structure
商品名:(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoicAcid
CAS番号:2006286-95-7
MF:C13H17NO2
メガワット:219.279583692551
MDL:MFCD28977414
CID:4634212

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoicAcid 化学的及び物理的性質

名前と識別子

    • (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid
    • (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoicAcid
    • MDL: MFCD28977414
    • インチ: 1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1
    • InChIKey: CJWZBXHMWNINJF-GFCCVEGCSA-N
    • ほほえんだ: C(O)(=O)[C@H](N1CCCC1)CC1=CC=CC=C1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 347.3±30.0 °C at 760 mmHg
  • フラッシュポイント: 163.9±24.6 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoicAcid セキュリティ情報

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoicAcid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
SY037862-1g
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid
2006286-95-7 95%
1g
¥3458.06 2023-09-15
Apollo Scientific
OR471419-1g
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic acid
2006286-95-7
1g
£553.00 2023-08-31
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY037862-1g
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid
2006286-95-7 ≥95%
1g
¥5500.00 2024-08-09
eNovation Chemicals LLC
D776173-1g
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid
2006286-95-7 95%
1g
$715 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1576129-1g
(R)-3-phenyl-2-(pyrrolidin-1-yl)propanoic acid
2006286-95-7 98%
1g
¥8250 2023-04-08
eNovation Chemicals LLC
D776173-1g
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid
2006286-95-7 95%
1g
$715 2024-07-20

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoicAcid 関連文献

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoicAcidに関する追加情報

Comprehensive Overview of (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (CAS No. 2006286-95-7): Properties, Applications, and Research Insights

(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (CAS No. 2006286-95-7) is a chiral organic compound with a growing significance in pharmaceutical and biochemical research. This compound, characterized by its pyrrolidine and phenyl functional groups, serves as a key intermediate in the synthesis of bioactive molecules. Its stereospecificity, attributed to the (R)-configuration, makes it particularly valuable for designing enantioselective catalysts and therapeutic agents targeting neurological and metabolic pathways.

Recent trends in drug discovery highlight the demand for chiral building blocks like (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid. Researchers are exploring its potential in modulating G-protein-coupled receptors (GPCRs), a hotspot in precision medicine. The compound’s carboxylic acid moiety further enables conjugation with peptides or nanoparticles, aligning with innovations in targeted drug delivery systems—a topic frequently searched in AI-driven drug development forums.

From a synthetic chemistry perspective, the pyrrolidine ring in this compound enhances rigidity and bioavailability, properties critical for central nervous system (CNS) drug candidates. Analytical techniques such as HPLC chiral separation and X-ray crystallography are often employed to validate its purity and stereochemistry, addressing common queries like "How to confirm enantiomeric purity of chiral acids?"—a frequent question in organic chemistry communities.

Beyond pharmaceuticals, (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid finds niche applications in asymmetric catalysis. Its structural motif resembles ligands used in transition-metal catalysis, a field gaining traction for sustainable green chemistry solutions. This aligns with the rising search interest in "eco-friendly synthetic routes" and "catalyst design for C-C bond formation."

Ongoing studies also investigate its role in metabolomics, where it may serve as a biomarker or modulator in amino acid metabolism. Such applications resonate with the personalized health trend, where users frequently search for "metabolic pathway analysis tools" and "small molecule modulators." The compound’s logP and hydrogen bonding capacity further make it a subject of computational chemistry simulations, another high-traffic topic in AI-aided molecular modeling.

In summary, (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (CAS No. 2006286-95-7) exemplifies the convergence of chiral chemistry, drug discovery, and catalysis research. Its multifaceted applications and alignment with trending scientific inquiries ensure its relevance in both academic and industrial settings.

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